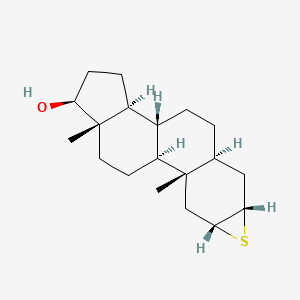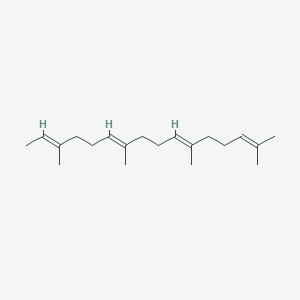
2,2',3,4',6-Pentachlorobiphenyl
Übersicht
Beschreibung
2,2’,3,4’,6-Pentachlorobiphenyl, also known as PCB 88, is a type of polychlorinated biphenyl (PCB) congener . It has a molecular formula of C12H5Cl5 and a molecular weight of 326.433 .
Molecular Structure Analysis
The molecular structure of 2,2’,3,4’,6-Pentachlorobiphenyl consists of two phenyl rings with five chlorine atoms attached at the 2, 2’, 3, 4’, and 6 positions .Physical And Chemical Properties Analysis
2,2’,3,4’,6-Pentachlorobiphenyl has an estimated melting point of 95.86°C and a boiling point of 412.3°C. It has a density of 1.5220 (rough estimate) and a refractive index of 1.6200 (rough estimate) .Wissenschaftliche Forschungsanwendungen
Developmental Neurotoxicity Studies
PCB-95 has been identified as a developmental neurotoxicant, particularly affecting the developing brain. Research using zebrafish larvae as a model organism has shown that exposure to PCB-95 can lead to a dose-dependent reduction in brain size and increased brain cell death . This is significant for understanding the impact of environmental pollutants on early brain development and can help in assessing the risks associated with exposure to such compounds.
Enantioselective Toxicity Analysis
The study of enantioselective toxicity is crucial as different enantiomers of a chiral molecule can have different biological effects. PCB-95, being a chiral compound, presents opportunities to explore these differences. Investigations into the enantioselective toxic effects of PCB-95 are still in the early stages, but they hold promise for elucidating the mechanisms of action of chiral environmental pollutants .
Antioxidant Response Pathway Exploration
Exposure to PCB-95 has been linked to the upregulation of antioxidant genes in zebrafish embryos. This suggests that PCB-95 contributes to oxidative stress, leading to an increased expression of antioxidant proteins such as Cu/Zn-SOD, Mn-SOD, and GPx . Research in this area can provide insights into the cellular response to environmental stressors and the role of antioxidant pathways in neuroprotection.
Environmental Enrichment and Risk Assessment
Understanding the environmental enrichment of PCB-95, especially its enantioselective enrichment, is vital for assessing the ecological and health risks posed by this pollutant. Studies can focus on the distribution, persistence, and bioaccumulation of PCB-95 in various ecosystems, which is essential for developing strategies to mitigate its impact .
Metabolic Pathway Elucidation
Research into the metabolic pathways of PCB-95, including its hydroxylation by human and rat CYP2B subfamilies, can reveal differences in how various species metabolize this compound. Such studies are important for understanding species-specific responses and potential toxic effects of PCB-95 .
Atropselective Behavior in Biological Systems
The atropselective behavior of PCB-95, which refers to the selective formation or transformation of certain atropisomers, can be studied to understand the biological relevance of each enantiomer. This research can contribute to the field of stereochemistry and its implications for toxicology and pharmacology .
Wirkmechanismus
Target of Action
2,2’,3,4’,6-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Biochemical Pathways
It is known that the compound can regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component per1 .
Pharmacokinetics
It is known that pcbs are highly lipophilic compounds, thus can cross the blood–brain barrier and enter the brain . Cytochrome P450 enzymes are known to metabolize chiral PCBs to hydroxylated metabolites .
Result of Action
The molecular and cellular effects of 2,2’,3,4’,6-Pentachlorobiphenyl’s action are complex and can vary depending on the specific context. It is known that the compound can cause neurotoxicity . The compound’s interaction with the aryl hydrocarbon receptor can disrupt normal cellular function and lead to harmful health effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,4’,6-Pentachlorobiphenyl. For example, PCBs are known to persist in the environment where they bioaccumulate and biomagnify in aquatic and terrestrial food chains . This persistence and bioaccumulation can enhance the compound’s exposure and potential toxicity .
Safety and Hazards
2,2’,3,4’,6-Pentachlorobiphenyl is a persistent organic pollutant, which means it’s resistant to environmental degradation and can accumulate in the environment and in organisms . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Zukünftige Richtungen
Research on 2,2’,3,4’,6-Pentachlorobiphenyl and other PCBs is ongoing. One study investigated the oxidative stress process and bioaccumulation of 2,2’,3,4’,6-Pentachlorobiphenyl in zebrafish, which could help elucidate the environmental risk of this compound . Another study looked at the enantioselective toxic effects of 2,2’,3,4’,6-Pentachlorobiphenyl on developing brains in zebrafish larvae .
Eigenschaften
IUPAC Name |
1,2,4-trichloro-3-(2,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-1-2-7(10(16)5-6)11-8(14)3-4-9(15)12(11)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKIGWXPPVZSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C=CC(=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073608 | |
| Record name | 2,2',3,4',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4',6-Pentachlorobiphenyl | |
CAS RN |
68194-05-8 | |
| Record name | 2,2',3,4',6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4',6-Pentachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,4',6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIU6O9X06D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the chirality of PCB 91 important in the context of its metabolism and toxicity?
A: PCB 91 is a chiral molecule, meaning it exists as two non-superimposable mirror images called atropisomers. These atropisomers, while chemically similar, can exhibit different biological activities. Research has shown that human cytochrome P450 enzymes, primarily CYP2A6 and CYP2B6, metabolize the atropisomers of PCB 91 at different rates, leading to an enrichment of specific atropisomers of its hydroxylated metabolites (OH-PCBs). [, ] This atropselective metabolism is important because the OH-PCB metabolites are also potentially toxic, and their enantiomeric ratios in the body may influence their overall toxicity. [, ]
Q2: What is a 1,2-shift product and why is its formation during PCB 91 metabolism significant?
A: A 1,2-shift product, in the context of PCB metabolism, refers to the formation of an OH-PCB where the hydroxyl group is located on a carbon adjacent to the original position of a chlorine atom. This is unexpected because typical PCB metabolism favors direct hydroxylation of the aromatic ring. In the case of PCB 91, the 1,2-shift product, 2,2',4,4',6-pentachlorobiphenyl-3-ol (3-100), was identified as the major metabolite in human liver microsomes. [] This unusual metabolic route highlights the complexity of PCB biotransformation and the need for further research to fully understand the toxicological implications of these metabolites.
Q3: How does the metabolism of PCB 91 differ between humans and other species, such as mice and rats?
A: Studies using liver microsomes and tissue slices have revealed significant species-specific differences in the metabolism of PCB 91. For example, while 2,2',3,4',6-pentachlorobiphenyl-5-ol (5-91) is the major metabolite in mice, human liver microsomes primarily produce 3-100 (the 1,2-shift product). [, ] Furthermore, the atropisomeric enrichment of OH-PCBs also varies significantly between species. This highlights the importance of using appropriate animal models when investigating PCB toxicity and extrapolating findings to humans. []
Q4: Beyond hepatic metabolism, has the fate of PCB 91 and its metabolites been studied in other biological systems?
A: While most research focuses on mammalian systems, a study investigating poplar plants demonstrated that these plants can absorb, translocate, and biotransform chiral OH-PCBs, including 5-hydroxy-2,2′,3,4′,6-pentachlorobiphenyl (5-OH-PCB91). [] Interestingly, the study revealed enantioselective biotransformation of 5-OH-PCB95 (a similar metabolite) in poplar, but not 5-OH-PCB91, suggesting complex and congener-specific interactions within plant systems. []
Q5: What transgenic mouse models have been used to study the metabolism of PCB 91 and what are their advantages?
A: Researchers have employed transgenic mouse models with liver-specific deletions of specific genes involved in PCB metabolism. For instance, mice with a liver-specific deletion of the cytochrome P450 reductase (cpr) gene (KO mice) exhibit impaired PCB metabolism. [] These KO mice accumulate significantly higher levels of PCB 91 compared to wild-type mice due to their compromised metabolic capacity. [] Additionally, Cyp2a(4/5)bgs-null and Cyp2f2-null mice have been used to pinpoint the specific roles of CYP2A(4/5)BGS and CYP2F2 enzymes in the atropselective metabolism of PCB 91 and other chiral PCBs. [] These models offer valuable insights into the contribution of specific enzymes to the overall metabolic profile and toxicity of PCBs.
Q6: What are PCB methyl sulfones (MeSO2-PCBs) and how are they relevant to PCB 91 research?
A: MeSO2-PCBs are lipophilic metabolites of PCBs that exhibit unique tissue retention properties. While not directly derived from PCB 91, research on related congeners like PCB 91, PCB 132, and PCB 149, demonstrates the enantioselective formation of MeSO2-PCBs. [] This suggests that the chirality of the parent PCB can influence the enantiomeric composition of these persistent metabolites, potentially impacting their long-term toxicity and accumulation in tissues.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



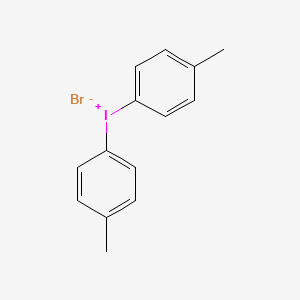
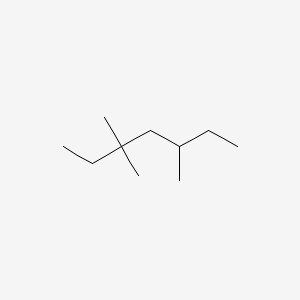

![1-(5-Chloro-2-methoxyphenyl)-3-[2-(4-chloro-1-pyrazolyl)ethyl]thiourea](/img/structure/B1193928.png)

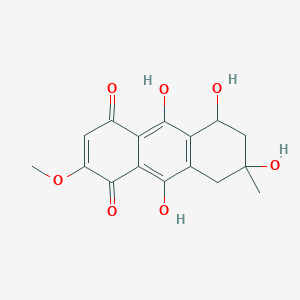
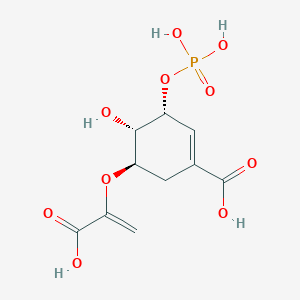
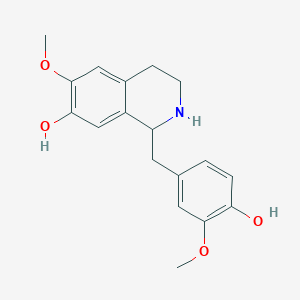
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B1193936.png)

![2-{[(2S)-2-hydroxypropyl]sulfanyl}ethanesulfonic acid](/img/structure/B1193942.png)
